An In-depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction & Significance
The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The introduction of an amine functionality at the 5-position creates a versatile chiral building block, 5,6,7,8-Tetrahydroisoquinolin-5-amine, which is of significant interest to drug development professionals. Its dihydrochloride salt form enhances stability and aqueous solubility, making it a practical starting material for complex syntheses.
This technical guide provides a comprehensive overview of the fundamental physicochemical and basic properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. It is designed to equip researchers and scientists with the necessary knowledge for its effective handling, characterization, and strategic use in synthetic applications. The narrative emphasizes the causality behind its chemical behavior, offering field-proven insights into its application in drug discovery. This compound serves as a critical intermediate in the synthesis of biologically active molecules, including those targeting the central nervous system and dual orexin receptor antagonists for insomnia treatment.[3][4]
Physicochemical & Structural Properties
Chemical Structure and Forms
5,6,7,8-Tetrahydroisoquinolin-5-amine possesses two basic centers: the secondary amine within the isoquinoline ring system (N2) and the primary exocyclic amine at the C5 position. The dihydrochloride salt form indicates that both of these nitrogen atoms are protonated. The equilibrium between the salt and the free base is pH-dependent and crucial for understanding its reactivity and solubility.
Figure 1. Equilibrium between the dihydrochloride salt and the free base form.
Core Properties Summary
The following table summarizes the key physicochemical properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine and its dihydrochloride salt. Note that different CAS numbers may exist for the salt and the free base, as well as for different salt forms (mono- vs. dihydrochloride).
| Property | Value | Source |
| Chemical Name | 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride | - |
| CAS Number | 2413567-16-3 (dihydrochloride) | [5] |
| 502612-43-3 (free base) | [6][7] | |
| Molecular Formula | C₉H₁₂N₂ · 2HCl (Dihydrochloride) | - |
| C₉H₁₂N₂ (Free Base) | [6] | |
| Molecular Weight | 221.13 g/mol (Dihydrochloride) | - |
| 148.20 g/mol (Free Base) | [6] | |
| Appearance | White crystalline powder | [3] |
| Solubility | High water solubility (>100 mg/mL for hydrochloride salt) | [3] |
| Melting Point | 200-205 °C (with decomposition, for hydrochloride salt) | [3] |
| Predicted pKa | ~6.37 (for the isoquinoline nitrogen) | [8] |
Understanding the "Basic Properties": A Deeper Dive
The term "basic properties" refers to the ability of the nitrogen atoms to accept protons. In the dihydrochloride salt, both amines are fully protonated. When dissolved in a neutral or basic solution, the compound will donate protons to establish an equilibrium, behaving as a weak acid.
The two key players in its acid-base chemistry are:
-
The Tetrahydroisoquinoline Nitrogen (N2): This is a secondary, aliphatic-like amine integrated into a heterocyclic ring. Its basicity is influenced by the ring structure.
-
The C5-Amine (NH₂): This is a primary amine attached to a saturated carbon of the alicyclic portion of the ring system.
This differential basicity is critical. It implies that by carefully controlling the pH, one can selectively deprotonate and thus functionalize one amine over the other, a powerful tool in synthetic chemistry.
Figure 2. pH-dependent protonation states of 5,6,7,8-Tetrahydroisoquinolin-5-amine.
Practical Implications:
-
Solubility: The dihydrochloride salt is highly soluble in water.[3] As the pH is raised and the molecule deprotonates to the free base, its aqueous solubility will decrease significantly, while its solubility in organic solvents like dichloromethane or ethyl acetate will increase. This property is fundamental for designing extraction and purification protocols.
-
Reactivity: At a pH between the two pKa values (e.g., pH 8), the more basic C5-amine will remain largely protonated (NH₃⁺), while the less basic ring nitrogen will be in its free amine form (NH). This allows for selective reactions, such as acylation or alkylation, at the ring nitrogen.
Synthesis & Reactivity Profile
General Synthetic Strategy
The synthesis of tetrahydroisoquinolines often relies on powerful cyclization reactions. The most common methods for creating the core structure are the Pictet-Spengler and Bischler-Napieralski reactions.[9] For the 5-amino substituted variant, a multi-step synthesis starting from a pre-functionalized precursor is typically required. While a specific, published synthesis for the title compound was not found in the search results, a plausible route involves the reduction of a corresponding isoquinoline or dihydroisoquinoline precursor.
Figure 3. A generalized conceptual workflow for the synthesis.
Reactivity Profile
The primary amine group is a versatile handle for further functionalization. Common reactions include:
-
N-Acylation/N-Sulfonamidation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in medicinal chemistry to modulate properties like cell permeability and target binding.[3]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Pictet-Spengler Reaction: The primary amine itself can be a reactant in a subsequent Pictet-Spengler cyclization if reacted with an appropriate aldehyde, leading to more complex fused heterocyclic systems.[10]
Analytical Characterization Workflow
Confirming the identity, purity, and structure of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is essential. A multi-technique approach is required for a self-validating system.
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride; CAS No.: 1246552-20-4 [chemshuttle.com]
- 4. 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride [myskinrecipes.com]
- 5. 2413567-16-3 | 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride [aaronchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 502612-43-3|5,6,7,8-Tetrahydroisoquinolin-5-amine|BLD Pharm [bldpharm.com]
- 8. 5,6,7,8-TETRAHYDROISOQUINOLINE manufacturers and suppliers in india [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
